4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
“4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a compound bearing a quinoxaline moiety . Quinoxaline derivatives have shown very interesting biological properties such as antiviral, anticancer, and antileishmanial . This makes them a promising area in medicinal chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via different nucleophilic reactions . For instance, nine novel quinoxaline derivatives were synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 4 and ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 5, 3-methylquinoxalin-2(1H)-one, and 1,4-dihydroquinoxaline-2,3-dione as precursors .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular formula of C21H17N3O3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular weight of 391.45 .
Scientific Research Applications
Antiviral Applications
The dihydroquinoxalin-2-ones family, to which this compound belongs, has demonstrated potential antiviral activities . This makes it a promising candidate for further research in the development of new antiviral drugs.
Anti-inflammatory Applications
In addition to its antiviral properties, this compound has also shown potential for anti-inflammatory applications . This could be particularly useful in the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma.
Antibacterial Applications
Quinoxaline derivatives, including the 3,4-dihydroquinoxalin-2-ones family, have exhibited antibacterial properties . This suggests that our compound could be used in the development of new antibacterial agents.
Antidiabetic Applications
Some substituted quinoxalin-2(1H)-ones have shown antidiabetic activity . This indicates that our compound could potentially be used in the treatment of diabetes.
Antiviral Activity Against HIV
Certain compounds in the 3,4-dihydroquinoxalin-2-ones family have shown effects against HIV . This suggests that our compound could be a candidate for research in HIV treatment.
Inhibitors of Aldose Reductase
These compounds are being considered as effective inhibitors of aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetes complications, so inhibitors can potentially be used in the treatment of these conditions.
Partial Antagonists of γ-aminobutyric Acid
Some quinoxalin-2(1H)-ones are partial antagonists of γ-aminobutyric acid . This suggests potential applications in neurological research and treatment.
Chemical Versatility for Diversification
This heterocyclic scaffold is chemically versatile, allowing for multiple diversification strategies to produce a broad range of substitution patterns . This versatility could be useful in various fields of chemical research and drug development.
Future Directions
properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUYGYMBGUPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide |
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